Product packaging for Ethyl 2-benzylacetoacetate(Cat. No.:CAS No. 620-79-1)

Ethyl 2-benzylacetoacetate

Cat. No.: B018223
CAS No.: 620-79-1
M. Wt: 220.26 g/mol
InChI Key: XDWQYMXQMNUWID-UHFFFAOYSA-N
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Description

Ethyl 2-benzylacetoacetate (CAS 620-79-1) is a high-purity beta-keto ester compound that serves as a versatile building block in organic synthesis and a subject of interest in biochemical research. This clear, colorless to light yellow liquid (CAS 620-79-1) is characterized by a boiling point of approximately 276-284 °C and a density of 1.036-1.07 g/mL at 25°C. Research Applications and Value: - Antimicrobial Research: This compound has shown potent antibacterial properties in research settings, demonstrating activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism is partly attributed to the inhibition of the enzyme carbonic anhydrase, which plays a role in microbial survival and pathogenicity. - Flavor and Fragrance Studies: With FEMA number 2416, it is used as an analytical standard in the study of flavor profiles. Its odor is described as a complex mixture of sweet, fruity, floral, and spicy notes, reminiscent of balsamic, tropical fruits, and berries. Handling and Storage: For optimal stability, store this product in a cool, dark place, preferably at room temperature or in a -20°C freezer. Keep the container tightly closed when not in use. Notice: This product is strictly for research purposes and is classified as 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal, human, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B018223 Ethyl 2-benzylacetoacetate CAS No. 620-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-benzyl-3-oxobutanoate
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InChI

InChI=1S/C13H16O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3
Source PubChem
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InChI Key

XDWQYMXQMNUWID-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00862307
Record name Ethyl 2-benzyl-3-oxobutanoate
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Molecular Weight

220.26 g/mol
Source PubChem
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Physical Description

colourless oily liquid with a balsamic, floral-fruity odour
Record name Ethyl 2-acetyl-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

276.00 °C. @ 760.00 mm Hg
Record name Ethyl 2-benzylacetoacetate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl 2-acetyl-3-phenylpropionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.033-1.037
Record name Ethyl 2-acetyl-3-phenylpropionate
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CAS No.

620-79-1
Record name Ethyl 2-benzylacetoacetate
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Record name Ethyl alpha-benzylacetoacetate
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Record name Ethyl 2-benzylacetoacetate
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Record name Ethyl 2-benzyl-3-oxobutanoate
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Record name Ethyl 2-benzylacetoacetate
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Record name ETHYL .ALPHA.-BENZYLACETOACETATE
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Synthetic Methodologies for Ethyl 2 Benzylacetoacetate and Its Analogues

Established Synthetic Pathways for Ethyl 2-benzylacetoacetate

The traditional synthesis of this compound primarily relies on two robust and widely utilized reaction types: the alkylation of ethyl acetoacetate (B1235776) and condensation-based routes.

Alkylation Reactions of Ethyl Acetoacetate

The most common and direct method for synthesizing this compound is the acetoacetic ester synthesis, which involves the alkylation of an ethyl acetoacetate enolate with a benzyl (B1604629) halide. libretexts.orglibretexts.org The process begins with the deprotonation of the α-carbon of ethyl acetoacetate, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups (pKa ≈ 10.7). smolecule.com A suitable base, classically sodium ethoxide (NaOEt) in ethanol (B145695), is used to generate a resonance-stabilized enolate. smolecule.comprepchem.com

This nucleophilic enolate then reacts with an electrophilic benzyl halide, such as benzyl chloride or benzyl bromide, via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgsmolecule.com The reaction is subject to the typical constraints of SN2 reactions, favoring primary halides like benzyl chloride and being sensitive to steric hindrance. libretexts.org Following the alkylation, an acidic workup yields the final product, this compound. This method is highly effective, with reported yields often reaching up to 85%. prepchem.com Alternative solvents, such as butyl alcohol, can also be used effectively. prepchem.com

Table 1: Representative Conditions for Alkylation of Ethyl Acetoacetate

Base Alkylating Agent Solvent Conditions Yield Reference
Sodium Benzyl chloride Absolute Ethanol Reflux for 1 hour 85% prepchem.com
Sodium Ethoxide Benzyl chloride Ethanol Not specified High libretexts.orgsmolecule.com
K₂CO₃ / Cs₂CO₃ Benzyl bromide Solvent-free Microwave irradiation (180 °C, 45 min) 68% (for diethyl malonate) mdpi.com

Condensation-Based Synthetic Routes

Condensation reactions provide an alternative pathway to this compound and its structural analogues. One such method is a variation of the Claisen condensation, reacting ethyl acetoacetate with benzaldehyde (B42025) in the presence of a base catalyst. smolecule.com

A more distinct condensation-based approach involves using a complex of potassium hydroxide (B78521) with an acetal, such as acetaldehyde (B116499) diethyl acetal, as the condensing agent. google.com In this process, a mixture of ethyl acetoacetate and benzyl chloride is added to a suspension of the prepared complex. The reaction proceeds rapidly, marked by the precipitation of potassium chloride and a spontaneous increase in temperature, to yield this compound. google.com This method demonstrates that condensation can be initiated under specific basic conditions that facilitate the coupling of the ester and the benzyl group.

Contemporary and Innovative Synthetic Approaches to this compound

Modern synthetic chemistry has introduced advanced catalytic methods to overcome the limitations of classical approaches, aiming for higher selectivity, milder reaction conditions, and the ability to control stereochemistry.

Catalytic Strategies in this compound Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for enhancing the rate of reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. smolecule.comresearchgate.net In the synthesis of this compound, PTC facilitates the reaction between the base (e.g., solid KOH) and the ethyl acetoacetate in an organic solvent. researchgate.net

The catalyst, usually a quaternary ammonium (B1175870) salt like triethylbenzylammonium chloride (TEBAC), transports the hydroxide anion from the solid/aqueous phase into the organic phase, where it can deprotonate the ethyl acetoacetate to form the enolate. researchgate.netmedcraveonline.com This enolate then readily reacts with benzyl chloride in the same phase. medcraveonline.com The combination of PTC with microwave irradiation has been shown to significantly accelerate the benzylation of ethyl acetoacetate, promoting high selectivity for mono-alkylation and reducing reaction times from hours to minutes. researchgate.netmedcraveonline.com Studies have also shown that catalysts like poly(ethylene glycol) (PEG) can offer superior selectivity for C-monoalkylation compared to other phase-transfer catalysts. smolecule.com

Table 2: Comparison of Benzylation of Ethyl Acetoacetate (EAA) with Benzyl Chloride (BzCl) under PTC Conditions

System Catalyst Conditions Product Distribution (Mono- vs. Di-benzylation) Reference
Liquid-Liquid PTC TEBAC Boiling water bath, 20 min Not specified, focus on yield medcraveonline.com
Liquid-Liquid PTC + MW TEBAC Microwave, 10 min Promotes hydrolysis of ester group medcraveonline.com
Solid-Liquid PTC + MW TEBAC Microwave, 10 min Highly selective for mono-benzylation researchgate.netmedcraveonline.com

The synthesis of specific enantiomers of chiral molecules is a critical goal in modern chemistry, particularly for pharmaceutical applications. While this compound itself is achiral, its derivatives can possess a chiral center, and controlling this stereochemistry is of significant interest. Lewis acid catalysis offers a powerful strategy for achieving enantioselectivity in reactions involving β-keto esters.

Chiral Lewis acids can coordinate to the dicarbonyl unit of a β-keto ester, creating a chiral environment that directs the approach of an incoming electrophile or nucleophile to one face of the molecule. For instance, in the synthesis of enantioenriched 4H-chromenes, a reaction involving ethyl acetoacetate, a chiral Ni(II) complex acts as a Lewis acid catalyst to control the stereochemistry of a key Michael addition step. rsc.org Although this specific example does not directly produce a chiral analogue of this compound, it demonstrates the principle. When ethyl acetoacetate was used as the substrate in a similar transformation catalyzed by a chiral phosphoric acid, the resulting 4H-chromene was formed with an 84% enantiomeric excess (ee). rsc.org These examples underscore the potential of using chiral Lewis acids or Brønsted acids to catalyze enantioselective transformations on β-keto ester scaffolds like ethyl acetoacetate, paving the way for the asymmetric synthesis of its chiral analogues. rsc.orgchemrxiv.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. derpharmachemica.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds and other organic molecules. researchgate.netthieme-connect.comthieme-connect.de

In the context of producing derivatives and analogues of ethyl acetoacetate, microwave irradiation has proven effective. For instance, the condensation of 1,2-phenylenediamine with ethyl acetoacetate to form 4-methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one has been examined under microwave conditions. researchgate.net Research indicates that the reaction's success is primarily dependent on temperature, with microwave heating offering a more rapid and efficient means of reaching the optimal temperature. researchgate.net

Another application involves the synthesis of 2-iminodihydropyrimidine derivatives. Ethyl and methyl acetoacetate react smoothly with aldehydes under microwave irradiation in the presence of sodium bicarbonate to yield the corresponding products in good yields within a short reaction time of 10 minutes at 120 °C. mdpi.com Similarly, a one-pot, three-component reaction for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones from ethyl 2-aminothiophene-3-carboxylate and formamide (B127407) is significantly expedited by microwave irradiation, requiring only 25-28 minutes. thieme-connect.de

The synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and their analogues also benefits from microwave assistance. nih.gov This method has been noted for its simplicity, reduced reaction times, and increased yields. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

ProductReactantsMethodReaction TimeYield (%)Reference
4-methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one1,2-phenylenediamine, Ethyl acetoacetateMicrowave25 minNot Specified researchgate.net
2-iminodihydropyrimidinesEthyl/Methyl acetoacetate, AldehydesMicrowave10 minGood mdpi.com
Thieno[2,3-d]pyrimidin-4(3H)-onesEthyl 2-aminothiophene-3-carboxylate, FormamideMicrowave25-28 minNot Specified thieme-connect.de
AntipyrineEthyl acetoacetate, Phenylhydrazine (B124118)Microwave15 minNot Specified derpharmachemica.com
Toluene-p-sulphonamideToluene-p-sulphonyl chloride, Ammonium carbonateMicrowave15 minNot Specified derpharmachemica.com

Utilization of Advanced Reagents and Building Blocks (e.g., Acylsilanes, Ethyl Diazoacetate)

The synthesis of this compound can be achieved through the use of sophisticated reagents such as acylsilanes and ethyl diazoacetate. One documented procedure involves the reaction of an acylsilane with ethyl diazoacetate in the presence of lithium diisopropylamide (LDA). rsc.org This is followed by the addition of benzyl bromide, which, after an extended reaction time at room temperature, yields ethyl 2-benzyl-3-oxobutanoate (a synonym for this compound) in a 76% yield. rsc.org

Ethyl diazoacetate itself is a key reagent that can be synthesized from ethyl glycinate (B8599266) hydrochloride and sodium nitrite. orgsyn.orgorgsyn.org Modern flow chemistry techniques have been developed for its production, offering a safer and more controlled process due to the potentially explosive nature of diazo compounds. nih.gov These continuous-flow microreactor systems allow for the on-demand synthesis of ethyl diazoacetate, which is beneficial for industrial applications. nih.gov

The reaction utilizing acylsilanes demonstrates a novel approach to forming the carbon-carbon bond necessary for the benzyl group substitution on the acetoacetate backbone. The general procedure involves combining the acylsilane and ethyl diazoacetate at a low temperature (-78 °C) before introducing the benzylating agent and allowing the reaction to proceed to completion at room temperature. rsc.org

Table 2: Synthesis of this compound and Analogues using Advanced Reagents

ProductKey ReagentsBase/ConditionsYield (%)Reference
Ethyl 2-benzyl-3-oxobutanoateAcylsilane, Ethyl diazoacetate, Benzyl bromideLDA, -78 °C to 23 °C, 16 h76% rsc.org
Ethyl 2-benzyl-3-oxo-3-phenylpropanoateAcylsilane, Ethyl diazoacetate, Benzyl bromideLDA, 23 °C, 16 hNot Specified rsc.org
Ethyl 2,2-diallyl-3-oxo-3-phenylpropanoateAcylsilane, Ethyl diazoacetate, Allyl iodideLDA, -78 °C to RT, overnightNot Specified rsc.org

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of ethyl acetoacetate derivatives.

A significant green approach is the use of solvent-free reaction conditions. For example, the transesterification of β-keto esters with various alcohols, including benzyl alcohol, has been successfully carried out using silica-supported boric acid (SiO₂–H₃BO₃) as a recyclable heterogeneous catalyst under solvent-free conditions. rsc.org This method provides excellent yields (87–95%) and allows for the recovery and reuse of the catalyst for up to five cycles without a significant loss in activity. rsc.org

The use of natural and biodegradable catalysts is another tenet of green chemistry. Lemon juice, a natural acid, has been employed as a catalyst in an aqueous medium for the synthesis of isoxazolone derivatives from ethyl acetoacetate, aldehydes, and hydroxylamine. arkat-usa.org This reaction can be further accelerated using ultrasonic radiation, which enhances efficiency and reduces energy consumption. arkat-usa.org

Furthermore, multicomponent reactions (MCRs) are inherently atom-economical and align with green chemistry principles. The Biginelli reaction, a one-pot, three-component synthesis of dihydropyrimidinones, can be performed using ethyl acetoacetate, an aldehyde, and urea (B33335) or thiourea (B124793) under solvent-free conditions with a non-toxic catalyst like lanthanum (III) nitrate (B79036) hexahydrate. ui.ac.id This protocol offers high yields, short reaction times, and a simple work-up procedure. ui.ac.id Similarly, the Hantzsch synthesis of polyhydroquinolines, another MCR, can be performed using ethyl acetoacetate in the presence of a recyclable magnetic nanocatalyst. rsc.org

Table 3: Green Synthetic Approaches for Ethyl Acetoacetate Derivatives

Reaction TypeCatalystSolventKey AdvantagesReference
TransesterificationSilica-supported boric acidSolvent-freeRecyclable catalyst, high yields (87-95%) rsc.org
Isoxazolone SynthesisLemon juice (natural acid)WaterBiodegradable catalyst, energy-efficient (with ultrasound) arkat-usa.org
Biginelli ReactionLanthanum (III) nitrate hexahydrateSolvent-freeHigh atom economy, non-toxic catalyst, high yields ui.ac.id
Hantzsch Dihydropyridine (B1217469) SynthesisMo@GAA-Fe3O4 MNPsNot specifiedRecyclable magnetic catalyst, efficient rsc.org

Reactivity, Transformational Chemistry, and Mechanistic Insights of Ethyl 2 Benzylacetoacetate

Fundamental Reaction Pathways and Enolization Chemistry of Ethyl 2-benzylacetoacetate

The reactivity of this compound is primarily governed by the interplay between its keto and enol forms and the acidity of the α-proton situated between the two carbonyl groups.

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. wikipedia.orgmasterorganicchemistry.com This equilibrium is a fundamental characteristic that profoundly influences its chemical behavior. The transformation involves the movement of a proton and the shifting of a double bond, resulting in two distinct constitutional isomers that are readily interconvertible. masterorganicchemistry.com

The keto form is generally the more stable and thus predominant tautomer at equilibrium. semanticscholar.orgquora.com However, the enol form, while often less abundant, plays a critical role in many reactions. d-nb.info The stability of the enol form is enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure. The presence of the benzyl (B1604629) group at the α-position introduces steric effects that can influence the keto-enol ratio, typically reducing the proportion of the enol form compared to unsubstituted ethyl acetoacetate (B1235776). semanticscholar.org

The tautomeric equilibrium is also highly sensitive to the solvent. masterorganicchemistry.com In non-polar, aprotic solvents, the intramolecularly hydrogen-bonded enol form is favored. Conversely, in polar, protic solvents like water, the solvent molecules can form hydrogen bonds with the carbonyl groups, which disrupts the internal hydrogen bonding of the enol and shifts the equilibrium toward the keto form. masterorganicchemistry.com The nucleophilic character of the enol at the α-carbon is key to its participation in various electrophilic reactions. masterorganicchemistry.com

Table 1: Factors Influencing Keto-Enol Equilibrium of this compound

FactorInfluence on EquilibriumPredominant FormRationale
Structure α-Benzyl GroupKetoSteric hindrance from the benzyl group can destabilize the planar enol conformation. semanticscholar.org
Solvent Polarity Non-polar Solvents (e.g., CCl₄)EnolStabilization of the enol form through intramolecular hydrogen bonding is more effective without competing solvent interactions. masterorganicchemistry.com
Solvent Polarity Polar Protic Solvents (e.g., H₂O, Ethanol)KetoSolvent molecules disrupt the internal hydrogen bond of the enol by forming their own hydrogen bonds with the keto ester. masterorganicchemistry.com

The carbon atom situated between the two carbonyl groups (the α-carbon) in this compound is flanked by two electron-withdrawing groups. This structural arrangement renders the α-proton significantly acidic, with a pKa value comparable to that of ethyl acetoacetate (pKa ≈ 10.7). wikipedia.org

Treatment with a suitable base, such as sodium ethoxide or sodium hydride, results in the deprotonation of this α-carbon to generate a resonance-stabilized carbanion, more accurately described as an enolate. wikipedia.org The negative charge of the enolate is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which greatly enhances its stability.

This enolate is a potent nucleophile and readily participates in nucleophilic substitution reactions (SN2) with a variety of electrophiles. wikipedia.org For instance, the synthesis of this compound itself is often achieved by treating the enolate of ethyl acetoacetate with benzyl chloride. prepchem.com The nucleophilic enolate attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion and forming a new carbon-carbon bond at the α-position. This high nucleophilicity is a cornerstone of the synthetic utility of β-keto esters in forming C-C bonds.

Advanced Organic Transformations Involving this compound

The unique structural features of this compound make it an ideal precursor for the synthesis of complex molecules, particularly heterocyclic systems.

This compound is a key building block in the synthesis of various heterocyclic compounds. Its ability to react with dinucleophilic reagents leads to the formation of diverse ring systems.

Pyrano[3,2-e]indoles: In one synthetic route, this compound reacts with a diazotized solution of 6-aminocoumarin to form an intermediate hydrazone. This intermediate can then undergo Fischer-indole cyclization to produce ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylates. scispace.com

1H-Indoles: Similarly, condensation with 4-sulfamoylbenzenediazonium chloride yields ethyl 2-benzyl-2-(4-sulfamoylphenyl)hydrazonoacetate. This compound is then cyclized using the Fischer-indole procedure to create the ethyl 5-sulfamoyl-3-phenyl-1H-indole-2-carboxylate scaffold. iaea.org

Pyrazoles: The reaction of this compound with phenylhydrazine (B124118) hydrochloride in refluxing ethanol (B145695) provides a direct route to substituted pyrazoles. The reaction proceeds via condensation and subsequent cyclization to yield 4-benzyl-5-ethoxy-1-phenyl-3-methyl-1H-pyrazole. google.com

Table 2: Synthesis of Heterocyclic Scaffolds from this compound

Reagent(s)Reaction TypeResulting HeterocycleReference
Diazotized 6-aminocoumarinCondensation / Fischer CyclizationPyrano[3,2-e]indole scispace.com
4-Sulfamoylbenzenediazonium chlorideCondensation / Fischer Cyclization1H-Indole iaea.org
Phenylhydrazine hydrochlorideCondensation / CyclizationPyrazole google.com

Condensation reactions are fundamental transformations that utilize this compound to construct larger molecular frameworks, including important classes of heterocycles like coumarins.

Pechmann Condensation: This reaction is a classic method for synthesizing coumarins by reacting a phenol (B47542) with a β-keto ester under acidic conditions. nih.govnumberanalytics.com this compound serves as the β-keto ester component. For example, its condensation with resorcinol (B1680541) in the presence of a strong acid catalyst, such as 70% sulfuric acid (H₂SO₄), yields 3-benzyl-7-hydroxycoumarin. mdpi.com The reaction involves initial transesterification or Michael addition followed by an intramolecular cyclization and dehydration to form the aromatic coumarin (B35378) ring. researchgate.net

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an active hydrogen compound with an aldehyde or ketone, catalyzed by a weak base like piperidine. wikipedia.orgsigmaaldrich.com this compound, with its acidic α-proton, is an ideal active methylene (B1212753) component for this reaction. It can react with various aldehydes and ketones to form an α,β-unsaturated product after a dehydration step. This reaction is a powerful tool for C-C bond formation. wikipedia.orgresearchgate.net A related technique combines the Knoevenagel condensation with a subsequent reduction of the newly formed C=C double bond. lookchem.com

Table 3: Condensation Reactions with this compound

Reaction NameReactantsCatalyst/ConditionsProduct Type
Pechmann Condensation This compound + Resorcinol70% H₂SO₄3-Benzyl-7-hydroxycoumarin mdpi.com
Knoevenagel Condensation This compound + Aldehyde/KetoneWeak base (e.g., piperidine)α,β-Unsaturated keto ester wikipedia.orgsigmaaldrich.com

While the α-carbon of this compound is reactive towards nucleophilic substitution, the benzyl group provides a site for electrophilic aromatic substitution (EAS). mpg.deyoutube.com The nitration of this compound presents a competition between reaction at the α-carbon and reaction on the aromatic ring.

Research has shown that under nitrating conditions (e.g., HNO₃/H₂SO₄), this compound undergoes electrophilic aromatic substitution on the benzyl ring. mpg.de The reaction is believed to occur preferentially at the aromatic ring due to the observation of ethyl 2-(4-nitrobenzyl)-3-oxobutanoate as a product. This indicates that the benzyl ring is sufficiently activated to react with the nitronium ion (NO₂⁺) electrophile. mpg.de

Under optimized conditions, the reaction can result in multiple nitrated products. Pushing the reaction to completion by increasing the equivalents of acid can lead to the formation of doubly nitrated scaffolds as the main products, with yields of 61% and 16% for two different di-nitrated compounds. mpg.de This highlights a limitation of the method when selective mono-nitration is desired, as the initial nitration on the ring can be followed by further nitration. mpg.de

Table 4: Products of the Nitration of this compound

Reaction ConditionsMajor Products IdentifiedYieldType of ReactionReference
HNO₃, H₂SO₄Ethyl 2-(4-nitrobenzyl)-3-oxobutanoate7%Electrophilic Aromatic Substitution mpg.de
Increased acid equivalentsDouble nitrated scaffold 161%Electrophilic Aromatic Substitution mpg.de
Increased acid equivalentsDouble nitrated scaffold 216%Electrophilic Aromatic Substitution mpg.de

Transesterification Processes

Transesterification is a key reaction for modifying β-keto esters like this compound, allowing for the exchange of the ethyl group with other alkyl or aryl groups. rsc.org This process is valuable for synthesizing a diverse range of esters that may not be directly accessible. scispace.com The reaction typically involves heating this compound with an alcohol in the presence of a catalyst.

A variety of catalysts can be employed, including acids, bases, and organometallic compounds. rsc.org For instance, silica-supported boric acid has been used as an efficient and recyclable heterogeneous catalyst for the transesterification of β-keto esters with primary, secondary, allylic, and benzylic alcohols under solvent-free conditions, affording high yields (87–95%). scispace.comrsc.org The reaction of methyl acetoacetate with benzyl alcohol, a similar transformation, has been optimized using this catalyst. researchgate.net The use of triethylamine (B128534) (Et3N) as a Brønsted base additive in toluene (B28343) at reflux has also proven effective for the transesterification of β-keto esters with a wide range of alcohols, yielding the corresponding esters in 57–98% yields. tandfonline.com

The reactivity in transesterification can be influenced by the nature of the alcohol and any substituents present. For benzylic alcohols, electron-donating groups on the aromatic ring tend to increase reactivity, while electron-withdrawing groups decrease it. rsc.orgucc.ie

The mechanism of transesterification of β-keto esters is thought to proceed through the formation of an enol intermediate, where chelation between the two carbonyl groups and the catalyst can occur. rsc.org An alternative pathway involving an acylketene intermediate has also been proposed. rsc.org

A summary of catalysts and conditions for the transesterification of β-keto esters is presented in the table below.

CatalystAlcohol TypeConditionsYieldReference
Silica-supported Boric AcidPrimary, secondary, allylic, benzylicSolvent-free, heating87-95% scispace.comrsc.org
Triethylamine (Et3N)Allyl, benzyl, propargyl, alkylToluene, reflux57-98% tandfonline.com
4-DMAPVariousExcess ester or alcoholModerate to high rsc.org
3-Nitrobenzeneboronic acidPrimary, secondary, tertiary, cyclic, allylic, benzylic2.5 mol% catalystGood to excellent ucc.ie

Cascade and Multicomponent Reactions (e.g., Biginelli-Diels-Alder Cascade)

This compound and other β-keto esters are valuable substrates in cascade and multicomponent reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. lookchem.com

The proposed mechanism involves the initial Lewis acid-catalyzed formation of the DHPM intermediate. frontiersin.org This intermediate then acts as a diene in a hetero-Diels-Alder reaction with the electrophilic methylene species generated from the β-keto ester and formaldehyde. frontiersin.orgresearchgate.net

The Hantzsch dihydropyridine (B1217469) synthesis is another important multicomponent reaction where β-keto esters are key components. This reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. nih.gov

Mechanistic Elucidation of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. This involves a combination of spectroscopic, kinetic, and computational techniques.

Spectroscopic Probing of Reaction Intermediates

Spectroscopic methods are invaluable for identifying and characterizing transient intermediates in the reactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental tools for characterizing the structure of reactants, products, and stable intermediates. researchgate.net For instance, in the Biginelli-Diels-Alder cascade, NMR and Nuclear Overhauser Effect (NOE) analysis were used to confirm the structure of the final fused heterocyclic product and to support the proposed stepwise mechanism. nih.govresearchgate.net NMR is also used to study the keto-enol tautomerism of β-keto esters, with solvent polarity playing a significant role in the equilibrium position. masterorganicchemistry.com In a study of β-keto ester analogues, NMR analysis in CDCl₃ confirmed that the compounds existed predominantly in their keto form. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying functional groups and monitoring the progress of a reaction. The carbonyl (C=O) stretching frequencies of the keto and ester groups in this compound are characteristic and can be observed to change during transformations like transesterification or reduction. nist.govchemicalbook.com In the synthesis of dihydropyrimidines, FT-IR spectroscopy, along with NMR, was used to confirm the structures of the products. banglajol.info

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies provide quantitative information about reaction rates and help to identify the rate-determining step of a reaction mechanism.

For reactions involving β-keto esters, the rate-determining step can vary depending on the specific transformation. In the acid-catalyzed keto-enol tautomerism, the deprotonation of the alpha-carbon is the slow step for the conversion from the keto to the enol form. masterorganicchemistry.com Conversely, for the enol to keto conversion, the protonation of the beta-carbon is rate-limiting. masterorganicchemistry.com

In the manganese(III)-based oxidation of 2-substituted acetoacetate esters, the rate-determining step is the loss of a proton from the complex formed between the β-keto ester and Mn(III). brandeis.edu For unsubstituted acetoacetates in the presence of an alkene, the oxidation of the manganese-ester-alkene complex is rate-determining. brandeis.edu

Computational Chemistry Approaches (e.g., Density Functional Theory Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the reactivity and mechanisms of reactions involving β-keto esters. researchgate.net

DFT calculations can be used to:

Determine molecular structures and energies : The geometries of different conformers and tautomers (keto and enol forms) of this compound can be optimized to determine their relative stabilities. mdpi.comresearchgate.net

Model reaction pathways and transition states : By calculating the energy profile of a reaction, including reactants, intermediates, transition states, and products, the feasibility of a proposed mechanism can be assessed. nih.gov

Predict reactivity : Conceptual DFT provides reactivity descriptors such as electrophilicity and nucleophilicity, which can help to understand and predict the behavior of molecules in chemical reactions. mdpi.com For example, DFT studies on a series of β-keto esters helped to rationalize their potential for electrophilic toxicity and their local reactivity towards nucleophiles. mdpi.comnih.gov

Correlate electronic structure with experimental observations : DFT calculations have been used to correlate the highest occupied molecular orbital (HOMO) energy of β-keto esters with their electrochemical oxidation potentials, providing insight into the electron transfer mechanism. researchgate.net

In a study on the selective oxidation of β-keto esters, DFT calculations demonstrated that the adsorption and activation capacities of the metal active centers in the catalysts were key factors influencing the reaction's selectivity. nih.gov

Derivatization and Stereoselective Synthesis Utilizing Ethyl 2 Benzylacetoacetate

Synthesis of Structurally Diverse Derivatives of Ethyl 2-benzylacetoacetate

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into reactions at the α-position, alterations of the phenyl and ester moieties, and its use as a building block for complex heterocyclic systems.

Alkylations and Dialkylations at the α-Position

The α-position of this compound, situated between two carbonyl groups, is characterized by acidic protons, making it a prime site for alkylation and dialkylation reactions. The generation of an enolate under basic conditions, followed by nucleophilic attack on an alkyl halide, allows for the introduction of a variety of alkyl groups at this position.

The monoalkylation of the enolate of this compound with an alkyl halide (R-X) proceeds via an SN2 mechanism to yield an α-substituted derivative. The choice of base and reaction conditions is crucial to ensure efficient C-alkylation over competing O-alkylation. Common bases used for this transformation include sodium ethoxide in ethanol (B145695).

Subsequent deprotonation of the monoalkylated product can generate a new enolate, which can then react with a second alkyl halide to afford a dialkylated product. This stepwise approach allows for the introduction of two different alkyl groups at the α-position, further expanding the molecular diversity achievable from this starting material.

Table 1: Examples of Alkylation Reactions at the α-Position

Alkylating AgentProduct
Methyl iodideEthyl 2-benzyl-2-methylacetoacetate
Ethyl bromideEthyl 2-benzyl-2-ethylacetoacetate
Allyl bromideEthyl 2-allyl-2-benzylacetoacetate

Modifications of the Phenyl and Ester Moieties

The phenyl and ester groups of this compound provide additional opportunities for derivatization. The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the phenyl group. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the existing side chain.

The ester moiety can be modified through reactions such as transesterification. masterorganicchemistry.com This process involves the exchange of the ethyl group of the ester with another alcohol under acidic or basic conditions. Transesterification is a valuable method for altering the steric and electronic properties of the ester group, which can be advantageous in subsequent synthetic steps or for modifying the properties of the final product. masterorganicchemistry.com For instance, silica-supported boric acid has been demonstrated as an efficient heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions. libretexts.org

Construction of Complex Heterocyclic Systems (e.g., Indoles, Pyranones, Dihydropyridines)

This compound is a valuable building block in the synthesis of various heterocyclic compounds, including indoles, pyranones, and dihydropyridines.

Indoles: The Fischer indole (B1671886) synthesis provides a classic route to indoles from phenylhydrazines and carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.com this compound can serve as the carbonyl component in this reaction. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia (B1221849) to form the indole ring. masterorganicchemistry.com

Pyranones: The synthesis of pyranone rings can be achieved through various condensation reactions involving β-keto esters. For example, the reaction of this compound with suitable precursors can lead to the formation of substituted α-pyrones and γ-pyrones. msu.edusmolecule.com These reactions often proceed through Michael addition followed by intramolecular cyclization and dehydration.

Dihydropyridines: The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction that allows for the construction of dihydropyridine (B1217469) rings. minia.edu.eglatech.edu In a typical Hantzsch synthesis, an aldehyde, ammonia (or an ammonium (B1175870) salt), and two equivalents of a β-keto ester are condensed to form a 1,4-dihydropyridine. This compound can be employed as the β-keto ester component in this reaction, leading to the formation of dihydropyridines with a benzyl (B1604629) substituent at a key position. minia.edu.egchemistrysteps.comyoutube.com These dihydropyridine derivatives are of significant interest due to their pharmacological activities, including their use as calcium channel blockers. youtube.com

Asymmetric and Chiral Synthesis from this compound

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the preparation of pharmaceuticals and other biologically active molecules. This compound and its derivatives are valuable substrates in asymmetric and chiral synthesis, enabling the production of enantiomerically enriched products.

Catalytic Asymmetric Transformations for Enantioselective Products

The prochiral nature of this compound and its derivatives at the α-position allows for the use of chiral catalysts to induce enantioselectivity in various transformations. Asymmetric alkylation, for instance, can be achieved by employing a chiral phase-transfer catalyst or a chiral ligand-metal complex. These catalysts create a chiral environment around the enolate, favoring the approach of the alkylating agent from one face over the other, thus leading to the preferential formation of one enantiomer. The presence of a chiral center in derivatives of this compound makes them useful in asymmetric synthesis for creating enantiomerically pure compounds.

Furthermore, catalytic asymmetric reductions of the keto group in this compound can provide access to chiral β-hydroxy esters. Chiral catalysts, such as those based on transition metals complexed with chiral ligands, can facilitate the enantioselective transfer of a hydride to the carbonyl group, yielding the corresponding alcohol with high enantiomeric excess.

Biocatalytic Reductions for Chiral Hydroxy Esters

Biocatalysis has emerged as a powerful tool for stereoselective synthesis, offering mild reaction conditions and high enantioselectivities. The reduction of the keto group in β-keto esters, including derivatives like this compound, can be efficiently achieved using whole-cell biocatalysts or isolated enzymes.

Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available biocatalyst for the asymmetric reduction of ketones. The dehydrogenases present in yeast can reduce the carbonyl group of β-keto esters to the corresponding (S)- or (R)-β-hydroxy esters with high enantiomeric excess, depending on the substrate and the specific enzymes involved. Studies on the biocatalytic reduction of benzyl acetoacetate (B1235776) have demonstrated the feasibility of producing the corresponding chiral hydroxy ester with high conversion and enantioselectivity. This methodology can be extended to this compound to produce valuable chiral building blocks for the synthesis of various pharmaceuticals and natural products.

Table 2: Biocatalytic Reduction of Benzyl Acetoacetate by Various Microorganisms

MicroorganismConversion (%)Enantiomeric Excess (%)
Hansenula sp.8597 (S)
Kluyveromyces marxianus78 (after 2nd cycle)62 (S)
Rhodotorula rubra--

Data adapted from a study on the enantioselective reduction of benzyl acetoacetate. The specific results for this compound may vary.

Kinetic Resolution Strategies for Enantioenrichment

Kinetic resolution is a pivotal technique for the separation of enantiomers in a racemic mixture, leveraging the differential reaction rates of each enantiomer with a chiral catalyst or reagent. This approach is particularly relevant for β-keto esters like this compound, where the creation of a chiral center via reduction of the ketone functionality can be controlled to favor one enantiomer over the other. A common and effective method for this transformation is the asymmetric bioreduction using whole-cell biocatalysts, such as various yeast species.

The enzymatic systems within these microorganisms, particularly oxidoreductases, can selectively reduce the prochiral ketone in this compound to the corresponding β-hydroxy ester, ethyl 2-benzyl-3-hydroxybutanoate. This process results in the formation of two new stereocenters. The stereochemical outcome of such reductions is highly dependent on the specific enzymes present in the microbial strain and the reaction conditions employed.

Research into the asymmetric reduction of structurally similar β-keto esters provides insight into the potential strategies for the enantioenrichment of this compound derivatives. For instance, studies on ethyl 2-alkyl-3-oxobutanoates using baker's yeast have demonstrated that the diastereoselectivity of the reduction can be manipulated. Specifically, untreated baker's yeast may yield certain diastereomers, while heat-treatment of the yeast can shift the selectivity to favor the formation of syn-2-alkyl-3-hydroxybutanoates with excellent enantiomeric and diastereomeric excesses. researchgate.net

Furthermore, investigations into the reduction of ethyl 2-(benzamidomethyl)-3-oxobutanoate have shown that different yeast species can produce opposite diastereomers. For example, Kluyveromyces marxianus has been used to produce the (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate, while Pichia glucozyma yields the (2S,3S)-isomer as the major product. researchgate.net By optimizing the biotransformation conditions, high enantiomeric excess (>99%) and diastereomeric excess (up to 98%) have been achieved for these compounds. researchgate.net

While direct studies on this compound are not extensively detailed in the provided literature, the established methodologies for related compounds strongly suggest that a screening of various yeast strains and the optimization of reaction parameters would be a viable strategy for the kinetic resolution and enantioenrichment of this substrate. The selection of the microorganism and the control of fermentation conditions are critical factors in achieving high yields and stereoselectivity of the desired chiral ethyl 2-benzyl-3-hydroxybutanoate diastereomer.

Strategic Applications of Ethyl 2 Benzylacetoacetate As a Versatile Intermediate

Role in Pharmaceutical Intermediate Synthesis

Ethyl 2-benzylacetoacetate is a pivotal building block in medicinal chemistry, facilitating the synthesis of complex molecules with therapeutic potential. ontosight.ai Its structure is conducive to various chemical transformations, such as condensation and esterification reactions, making it an essential starting material for several classes of pharmaceutical agents. smolecule.comguidechem.com

The compound serves as a crucial intermediate in the manufacturing of a range of pharmaceuticals. guidechem.com Research has identified its role in the synthetic routes leading to antihistamines, anticonvulsants, and antimalarial drugs. guidechem.com The versatile reactivity of its β-ketoester moiety allows for the construction of various heterocyclic systems that form the core of these therapeutic agents. smolecule.com For instance, the synthesis of certain anticonvulsants has been achieved through the Knoevenagel condensation of related β-cycloketols derived from reactions involving acetoacetate (B1235776) structures. researchgate.net Similarly, the development of antimalarial drugs, such as those based on the prodigiosin (B1679158) framework, has involved intermediates derived from benzyl (B1604629) acetoacetate. rsc.org

Table 1: Pharmaceutical Applications as a Precursor

Therapeutic Class Role of this compound Supporting Research
Antihistamines Serves as a key intermediate in the synthesis pathway. guidechem.com Utilized for its ability to undergo specific condensation reactions to build the required molecular scaffold.
Anticonvulsants Acts as a precursor for anticonvulsant compounds. guidechem.com Employed in syntheses like the Knoevenagel condensation to create active cyclohexanone (B45756) derivatives. researchgate.net

| Antimalarial Agents | Functions as an intermediate in the production of antimalarial drugs. guidechem.com | Used in the synthesis of complex structures like prodigiosenes, which exhibit antimalarial activity. rsc.org |

This compound is a valuable precursor in the synthesis of molecules with potential anticancer activity. ontosight.ailookchem.com Its utility extends to the creation of tubulin inhibitors, which are a critical class of anticancer agents that interfere with cell division by disrupting microtubule formation. mdpi.com The synthesis of certain sulfonamide-based drugs that bind to the colchicine (B1669291) site of tubulin and exhibit antimitotic properties involves the creation of indole (B1671886) scaffolds. researchgate.net this compound is a key starting material for producing such indole derivatives through procedures like the Fischer-indole synthesis, highlighting its role in developing these targeted anticancer agents. researchgate.netacs.orgrjptonline.org Furthermore, its derivatives have been explored in the synthesis of aurone (B1235358) analogues and other compounds with demonstrated cytotoxic activity against various cancer cell lines. preprints.org

Table 2: Applications in Anticancer Agent Synthesis

Compound Class Synthetic Role of this compound Mechanism of Action
Tubulin Inhibitors Precursor for indole-based sulfonamides. researchgate.netacs.org The resulting compounds inhibit tubulin polymerization, arresting the cell cycle. mdpi.comresearchgate.net
KAT8 Inhibitors Used in condensation reactions to form pyrazolone-based inhibitors. acs.org The final compounds selectively inhibit the lysine (B10760008) acetyltransferase KAT8, showing antiproliferative activity. acs.org

| Prodigiosenes | Starting material for pyrrole (B145914) intermediates. rsc.org | The synthesized prodigiosene analogues exhibit anticancer and antimalarial properties. rsc.org |

The compound is recognized as an intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type-2 diabetes. lookchem.comias.ac.in SGLT2 inhibitors, such as Dapagliflozin, are C-aryl glucosides. ias.ac.inarkat-usa.org The synthesis of the crucial aglycone portion of these molecules often relies on precursors that can be derived from β-ketoesters like this compound. This makes it an important, though indirect, building block in the production of this modern class of antidiabetic medication. arkat-usa.org

This compound finds application in the development of novel atypical antipsychotics. These drugs typically function as antagonists for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govresearchgate.net A number of potential atypical antipsychotics are based on substituted indole derivatives. nih.gov Given that this compound is a well-established precursor for synthesizing the indole nucleus, it serves as a valuable starting point for creating new compounds that are evaluated for their potential in treating psychosis with a more favorable side-effect profile than typical agents. rjptonline.orgnih.gov

Importance in Agrochemical and Fine Chemical Manufacturing

This compound is an important intermediate in the broader chemical industry, including the manufacturing of agrochemicals and fine chemicals. smolecule.comthegoodscentscompany.com Its versatile reactivity allows it to be a starting point for a wide array of specialized compounds. pharmaffiliates.com In fine chemical synthesis, it is used to produce polymers and resins with specific, tailored properties due to its reactive functional groups. smolecule.com

Research into its applications includes the synthesis of ferrocene-containing acetoacetate analogs, which have been evaluated for their antimicrobial activity against various bacterial and fungal strains. researchgate.net This demonstrates its utility in creating fine chemicals with potential applications in agrochemical formulations, such as fungicides or bactericides. researchgate.net

Table 3: Industrial Chemical Applications

Sector Application Research Finding
Agrochemicals Precursor for antimicrobial agents. researchgate.net Derivatives have shown potent activity against fungal strains like Candida albicans. researchgate.net
Fine Chemicals Intermediate for specialized organic compounds. thegoodscentscompany.com Used to synthesize a variety of substituted analogs for research and industrial use. researchgate.netajpsonline.com

| Material Science | Monomer for polymers and resins. smolecule.com | The compound's reactive groups enable the production of polymers with specific properties. smolecule.com |

Contributions to Flavor and Fragrance Chemistry

In addition to its role in industrial synthesis, this compound is utilized in the flavor and fragrance industry. guidechem.comlookchem.com It is described as having a pleasant, fruity, and balsamic aroma, sometimes compared to jasmine. smolecule.com This makes it a useful component in perfume compositions. smolecule.com It is also used as a flavoring agent in various products. lookchem.com Patents related to fragrance compositions describe its use as a sustained-release odorant, where it contributes to the longevity of a scent profile. google.com

Emerging Applications and Unexplored Potential in Chemical Synthesis

This compound, a beta-keto ester, is a highly versatile intermediate in organic synthesis. hmdb.capharmaffiliates.com Its unique structure, featuring a reactive keto group and an ester functionality, allows for a wide range of chemical transformations. smolecule.com While its traditional applications are well-established, ongoing research continues to unveil new and innovative uses for this compound, particularly in the fields of medicinal chemistry, asymmetric synthesis, and materials science. The exploration of its full synthetic potential is an active area of chemical research, promising the development of novel molecules with significant practical applications. smolecule.com

Current research is actively exploring the development of new and more efficient synthetic routes to prepare this compound and its derivatives, aiming for improved properties and yields. smolecule.com Methods such as cascade reactions, which combine multiple catalytic steps into a single, streamlined process, are being investigated to enhance synthetic efficiency. smolecule.com

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₆O₃ nist.gov
Molecular Weight 220.26 g/mol smolecule.com
Appearance Clear Colourless Oil pharmaffiliates.com
Boiling Point 270-276 °C hmdb.casmolecule.com
CAS Number 620-79-1 nist.gov

This table provides a summary of the key physicochemical properties of this compound.

A significant area of emerging applications lies in the synthesis of complex heterocyclic compounds, which are crucial scaffolds in many pharmaceutical and functional materials. smolecule.com The reactivity of the keto group in this compound allows for condensation reactions with various nucleophiles, particularly those containing nitrogen, to construct diverse heterocyclic systems. smolecule.com For instance, it has been utilized in the synthesis of benzopyran-2-one derivatives, some of which have been investigated for their potential antiviral activities. scispace.com Research has shown that compounds derived from the reaction of a diazotized solution of 6-aminocoumarin with this compound can serve as precursors to novel pyrano[3,2-e]indole-based structures, which have demonstrated significant antibacterial activity. scispace.com

The potential of this compound as a building block for chiral molecules is another promising frontier. smolecule.com The presence of a chiral center in its derivatives makes it a valuable tool in asymmetric synthesis, a critical technique for producing enantiomerically pure compounds, which is particularly important in drug development. smolecule.com Research is focused on leveraging this compound as a chiral building block for the creation of new asymmetric catalysts and drugs. smolecule.com This involves the enantioselective addition of the acetoacetate to unsaturated systems, followed by transformations to yield highly functionalized, optically active products. nih.gov

Furthermore, recent studies have highlighted the role of this compound and its derivatives in medicinal chemistry for developing new therapeutic agents. A 2024 study in ACS Medicinal Chemistry Letters detailed the use of Ethyl 2-benzyl-3-oxobutanoate in the synthesis of a potent inhibitor of human serine racemase, an enzyme implicated in central nervous system disorders. acs.org Additionally, computational studies (PASS analysis) on derivatives such as ethyl 2-(4-bromobenzyl)-3-oxobutanoate and ethyl 2-(4-chlorobenzyl)-3-oxobutanoate have predicted a wide range of pharmacological activities, including potential as enzyme inhibitors (L-glucuronate reductase inhibitor, Pectate lyase inhibitor) and antihypoxic agents. ajpsonline.com Some studies have also suggested that the molecule itself may possess inherent antiviral and antibacterial properties, for instance, against methicillin-resistant Staphylococcus aureus. biosynth.com

The unexplored potential of this compound also extends to materials science, where its reactive functional groups can be exploited to produce specialized polymers and resins. smolecule.com The ability to undergo various chemical modifications allows for the tailoring of material properties to specific applications. While this area is less explored compared to its pharmaceutical applications, it represents a significant avenue for future research.

Advanced Analytical and Spectroscopic Characterization in Ethyl 2 Benzylacetoacetate Research

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the exact structure of Ethyl 2-benzylacetoacetate in solution. Both ¹H (proton) and ¹³C NMR are used to map the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals for the protons in this compound appear at distinct chemical shifts (δ) measured in parts per million (ppm). rsc.orgrsc.org

The five protons of the aromatic phenyl group typically appear as a multiplet in the range of δ 7.08-7.30 ppm. rsc.orgrsc.org

The two protons of the ethyl ester's methylene (B1212753) group (-O-CH₂-CH₃) resonate as a multiplet around δ 4.07-4.12 ppm. rsc.org

The single proton on the chiral center (α-carbon) gives a signal between δ 3.77-3.33 ppm. rsc.org

The two benzylic protons (-CH₂-Ph) show as a multiplet around δ 3.13-3.16 ppm. rsc.org

The three protons of the acetyl methyl group (-CO-CH₃) appear as a sharp singlet at approximately δ 2.18 ppm. rsc.org

The three protons of the ethyl ester's terminal methyl group (-O-CH₂-CH₃) are observed as a multiplet between δ 1.14-1.20 ppm. rsc.org

Interactive Data Table: ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅) 7.29-7.08 m 5H
Ester Methylene (OCH₂) 4.12-4.07 m 2H
Methine (α-CH) 3.77-3.33 m 1H
Benzyl (B1604629) Methylene (CH₂Ph) 3.16-3.13 m 2H
Acetyl Methyl (COCH₃) 2.18 s 3H
Ester Methyl (OCH₂CH₃) 1.20-1.14 m 3H

Data sourced from a 500 MHz spectrum in CDCl₃. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their bonding environment. For this compound, the key resonances are:

The carbonyl carbon of the ketone is the most deshielded, appearing around δ 202.7 ppm. rsc.org

The ester carbonyl carbon resonates at approximately δ 169.3 ppm. rsc.org

The carbons of the phenyl group show signals in the δ 126.9-138.3 ppm region. rsc.org

The ester methylene carbon (-O-CH₂) is found at δ 61.7 ppm, while the methine carbon (α-C) is at δ 61.5 ppm. rsc.org

The benzylic carbon (-CH₂-Ph) has a chemical shift of δ 34.2 ppm. rsc.org

The acetyl methyl carbon (-CO-CH₃) appears at δ 29.9 ppm. rsc.org

The terminal methyl carbon of the ethyl group has a signal at δ 14.2 ppm. rsc.org

Interactive Data Table: ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) 202.7
Ester Carbonyl (COO) 169.3
Aromatic Carbons (C₆H₅) 126.9, 128.8, 128.9, 138.3
Ester Methylene (OCH₂) 61.7
Methine (α-C) 61.5
Benzyl Methylene (CH₂Ph) 34.2
Acetyl Methyl (COCH₃) 29.9
Ester Methyl (OCH₂CH₃) 14.2

Data sourced from a 125 MHz spectrum in CDCl₃. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. rsc.orgnist.govchemicalbook.com The presence of two carbonyl groups (ketone and ester) results in strong absorption bands in the region of 1700-1750 cm⁻¹. rsc.orgresearchgate.net

Interactive Data Table: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Description Source
~1730-1740 C=O (Ester) Stretching Vibration rsc.org
~1702-1717 C=O (Ketone) Stretching Vibration rsc.org
~3000-2850 C-H (Aliphatic) Stretching Vibration nist.gov
~1600, ~1495, ~1450 C=C (Aromatic) Ring Stretching nist.gov

Data obtained from film and gas-phase spectra. rsc.orgnist.govnist.gov

The distinct peaks for the ester and ketone carbonyls are crucial for confirming the β-keto ester moiety. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. nist.govnp-mrd.org For this compound (C₁₃H₁₆O₃), the expected monoisotopic mass is 220.11 Da. np-mrd.org

In low-resolution mass spectrometry using electrospray ionization (ESI-MS), the compound is often detected as a protonated molecule [M+H]⁺ at m/z 221.1. rsc.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

Under electron ionization (EI), the molecule undergoes fragmentation, providing structural clues. The mass spectrum shows a molecular ion peak (M⁺) at m/z 220, confirming the molecular weight. nist.gov Common fragmentation patterns can include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the acetyl group (-COCH₃, 43 Da), and the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for molecules containing chromophores, which are light-absorbing functional groups. In this compound, the primary chromophores are the phenyl ring and the two carbonyl groups. researchgate.net The benzene (B151609) ring is expected to show characteristic absorption bands below 270 nm. The carbonyl groups have n→π* transitions, which are typically weak and can sometimes be observed at longer wavelengths. While it is a relevant characterization technique, specific experimental UV-Vis absorption maxima (λmax) for this compound are not widely reported in foundational literature. researchgate.net

Chromatographic Techniques for Separation, Purity, and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for purifying this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. ualberta.calibretexts.orgwisc.edu In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rsc.orgrsc.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in a chamber with a suitable mobile phase. wisc.edusigmaaldrich.com The separation is based on the differential partitioning of components between the polar stationary phase (silica) and the less polar mobile phase. utexas.edu

For this compound, a common mobile phase is a mixture of ethyl acetate (B1210297) and hexanes. rsc.org In one reported synthesis, the reaction was monitored by TLC, and the product showed a retention factor (Rƒ) value of 0.35 using a mobile phase of 9:1 ethyl acetate/hexanes. rsc.org By comparing the spot corresponding to the reaction mixture with spots of the pure starting materials, a chemist can determine when the reaction is complete, indicated by the disappearance of the starting material spots and the appearance of a new product spot. libretexts.org

Column Chromatography and Flash Chromatography for Product Purification

Column chromatography, particularly its faster variant, flash chromatography, is an indispensable method for the purification of this compound from crude reaction mixtures. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired product from unreacted starting materials, by-products, and catalysts.

In the synthesis of this compound and its derivatives, silica gel is the most commonly used stationary phase. rsc.orgwiley-vch.de The separation is achieved by eluting the mixture through the silica gel column with a solvent system, known as the mobile phase. The polarity of the mobile phase is carefully optimized to achieve effective separation. A common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (EtOAc). rsc.orggoogle.com The ratio of these solvents is often adjusted during the chromatography process (gradient elution) to effectively elute compounds with varying polarities. rsc.org For instance, in one reported synthesis, ethyl 2-benzyl-3-oxobutanoate was purified using flash column chromatography with a gradient of 4-10% ethyl acetate in hexanes, yielding the product as a colorless oil. rsc.org The progress of the separation is typically monitored using thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. rsc.orgepfl.ch

Table 1: Examples of Chromatographic Purification in Syntheses Related to this compound

ProductChromatography TypeStationary PhaseMobile Phase (Eluent)Reference
Ethyl 2-benzyl-3-oxobutanoateFlash Column ChromatographySilica GelGradient: 4-10% EtOAc/Hexanes rsc.org
Ethyl 2,4-dihydroxy-6-(2-phenylethyl)-benzoateColumn ChromatographySilica GelPetroleum ether-ethyl acetate=2:1 (v/v) google.com
Ethyl 2-(4-methoxybenzyl)-3-oxo-3-phenylpropanoateColumn ChromatographySilica GelNot specified rsc.org
Benzyl diazoacetate (intermediate for related synthesis)Flash ChromatographySilica Gel5% Ethyl acetate in Hexanes wiley-vch.de

Gas Chromatography (GC) for Quantitative Analysis and Kinetic Studies

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. In the context of this compound research, GC is primarily employed for quantitative analysis to determine product purity and to conduct kinetic studies of its synthesis. pku.edu.cn The method separates components of a mixture based on their boiling points and interactions with the stationary phase within a capillary column.

For quantitative analysis, an internal standard method is often used to ensure high accuracy and reproducibility. pku.edu.cn This involves adding a known amount of a stable, non-interfering compound (the internal standard) to the sample before injection. mnstate.edu By comparing the peak area of the analyte (e.g., this compound) to the peak area of the internal standard, its concentration can be precisely determined. This approach corrects for variations in injection volume and detector response.

GC is also invaluable for monitoring the progress of a reaction over time, which is essential for kinetic studies. mnstate.edu By taking small aliquots from the reaction mixture at different time intervals and analyzing them by GC, researchers can determine the concentrations of reactants and products as the reaction proceeds. mnstate.eduresearchgate.net This data allows for the calculation of reaction rates, activation energies, and the determination of reaction mechanisms. researchgate.net For example, in studying reactions like the synthesis of methyl isobutyl ketone, a related process, the activation energy and intrinsic kinetic constants were determined through such GC analysis. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

When this compound is synthesized through asymmetric methods, it can be formed as a mixture of stereoisomers (enantiomers or diastereomers). Chiral High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating and quantifying these stereoisomers. rsc.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, causing them to travel through the column at different rates and thus be resolved into separate peaks. rsc.orgsigmaaldrich.com

The development of polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), has significantly advanced the ability to resolve a wide range of chiral molecules. rsc.orgmdpi.com In research involving this compound, chiral HPLC was used to confirm the diastereomeric ratio of the product, which was found to be 98:2 in one study. uct.ac.za The choice of mobile phase, typically a mixture of alkanes like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal separation. google.com By analyzing the integrated areas of the resulting peaks, the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product can be accurately determined, providing a crucial measure of the success of an asymmetric synthesis. sigmaaldrich.com

Table 2: General Conditions for Chiral HPLC Stereoisomer Resolution

TechniqueStationary Phase TypeExample CSPCommon Mobile PhasePurposeReference
Chiral HPLCPolysaccharide-basedChiralcel ODHexane/Isopropanol mixture (e.g., 98:2)Separation of enantiomers rsc.orggoogle.com
Chiral HPLCAmylose-basedChiralpak IAMethyl-tert-butyl ether/Ethyl acetate/Ethanol (B145695)/Diethylamine mixtureEnantioseparation of related compounds mdpi.com

Other Characterization Methods

Beyond chromatographic techniques, other methods are vital for a full characterization of the products and catalysts involved in this compound research.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a newly synthesized compound like this compound (C₁₃H₁₆O₃), elemental analysis provides experimental confirmation of its chemical formula. fishersci.canist.gov The experimentally determined percentages of carbon and hydrogen are compared to the calculated theoretical values to verify the purity and identity of the compound.

Furthermore, elemental analysis is crucial in the characterization of catalysts used in the synthesis. nih.gov For supported or modified catalysts, this technique can confirm the successful incorporation and loading of active components, such as metals or acidic/basic species, onto the support material. nih.gov

BET Analysis for Surface Area Determination of Catalysts

The performance of heterogeneous catalysts, which are often used in the alkylation reactions to produce compounds like this compound, is highly dependent on their physical properties, particularly their specific surface area. catalysis.blogtsijournals.com The Brunauer-Emmett-Teller (BET) analysis is the standard method for determining this property. catalysis.blog

Table 3: Example of BET Surface Area Data for Catalysts

Catalyst/SupportDescriptionSpecific Surface Area (m²/g)Pore Volume (cm³/g)Reference
Purified CNTs (Support)Before cobalt loading2100.60 researchgate.net
20% Co/CNTs (Fresh Catalyst)After cobalt loading1630.47 researchgate.net
FeSBA-1(344) (Catalyst)High Si/Fe ratio13850.66 acs.org
FeSBA-1(36) (Catalyst)Low Si/Fe ratio12750.69 acs.org

Future Perspectives and Research Trajectories for Ethyl 2 Benzylacetoacetate Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Protocols

A major thrust in modern chemical synthesis is the development of environmentally benign and efficient processes. For ethyl 2-benzylacetoacetate, future research will prioritize methodologies that are both sustainable and atom-economical.

Current research has highlighted several promising avenues. Microwave-assisted synthesis, for instance, has been shown to significantly accelerate the benzylation of related 1,3-dicarbonyl compounds, reducing reaction times and improving yields. medcraveonline.com Another green strategy involves solvent-free transesterification using recyclable catalysts like silica-supported boric acid (SiO₂–H₃BO₃), which minimizes waste and environmental impact. rsc.org This approach has demonstrated high efficiency for various β-keto esters, achieving excellent yields (87-95%) and allowing the catalyst to be recycled multiple times. rsc.org

Cascade-engineered synthesis, where multiple reaction steps are combined in a single pot, represents another key area. researchgate.netacs.org This approach enhances atom economy and reaction mass efficiency by eliminating the need for isolating intermediates, thereby reducing solvent usage and waste generation. acs.org For example, combining phase transfer catalysis (PTC) with microwave irradiation has been shown to promote highly selective monobenzylation of ethyl acetoacetate (B1235776), demonstrating a powerful synergy between these techniques. medcraveonline.com The goal is to design processes that maximize the incorporation of reactant atoms into the final product, with water often being the only coproduct. acs.org

Table 1: Comparison of Sustainable Synthesis Strategies for β-Keto Esters

StrategyCatalyst/ConditionKey AdvantagesYieldReference
Microwave-Assisted PTCTriethylbenzylammonium chloride (TEBAC)Rapid reaction (10 mins), high selectivity for monobenzylation.High medcraveonline.com
Solvent-Free TransesterificationSilica-supported boric acid (SiO₂–H₃BO₃)Recyclable catalyst, no toxic solvent, simple workup.87-95% rsc.org
Cascade EngineeringHeteropoly acid on clayEnhanced atom economy, reduced environmental impact factor.58% enhancement over traditional methods acs.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is central to advancing the synthesis of this compound and its derivatives. Future research will focus on creating catalytic systems that offer superior selectivity, efficiency, and recyclability.

Heterogeneous catalysts are particularly attractive because they are easily separated from the reaction mixture, which simplifies product purification and allows for catalyst reuse, contributing to more sustainable processes. rsc.orgcuni.cz For instance, silica-supported boric acid has been successfully used for the transesterification of β-keto esters and can be recycled up to five times without a significant loss of activity. rsc.org Similarly, research into supported metal catalysts, such as ruthenium grafted on hydrotalcite or palladium-copper on zirconia, for cascade reactions showcases the potential for creating multifunctional catalysts that can facilitate complex transformations in one pot. researchgate.net

Achieving high selectivity, especially enantioselectivity for chiral derivatives, is a critical goal. smolecule.com The use of ionic liquids as recyclable solvents has been proposed to enhance selectivity in related reactions. Furthermore, the development of catalysts for asymmetric synthesis, such as those derived from peptide-oxazoline ligands, could be applied to produce enantiomerically pure compounds from this compound, which is crucial for drug development. smolecule.comacs.org The exploration of gold- and silver-based catalysts, which have shown high regioselectivity in the addition of active methylenes to dienes, could also open new pathways for functionalizing the this compound scaffold. acs.org

Expansion of Biomedical Applications through Targeted Drug Design and Synthesis

This compound and its derivatives are valuable building blocks in medicinal chemistry. smolecule.comsmolecule.com Future research aims to leverage this potential by designing and synthesizing new molecules with targeted biomedical applications. The compound itself has demonstrated antiviral and antibacterial properties. biosynth.com

Derivatives of this compound are being explored for their potential as anti-inflammatory and antimicrobial agents. smolecule.com Its structure is a key starting point for synthesizing a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. smolecule.com For example, it has been used as a precursor in the Fischer-indole synthesis to create indole (B1671886) derivatives that exhibit promising antibacterial activity. researchgate.net

A significant area of future research is its use as a chiral building block for asymmetric synthesis. smolecule.com The ability to create specific stereoisomers is paramount in modern drug development, as different enantiomers of a drug can have vastly different biological activities. Asymmetric reduction of the keto group or other stereoselective modifications can lead to optically active alcohols and other intermediates essential for synthesizing complex, enantiomerically pure drugs. researchgate.netresearchgate.net

Table 2: Reported Biological Activities and Pharmaceutical Precursor Applications

Application AreaSpecific Use / FindingCompound ClassReference
AntimicrobialPotent activity against bacteria, including MRSA.This compound biosynth.com
AntiviralPotent antiviral properties observed.This compound biosynth.com
Anti-inflammatoryDerivatives explored for modulating inflammatory pathways.This compound derivatives smolecule.com
Pharmaceutical IntermediateSynthesis of 5-sulfamoyl-1H-indole-2-carboxamide derivatives.Indole derivatives researchgate.net
Pharmaceutical IntermediateSynthesis of heterocyclic compounds for medicinal chemistry.Heterocycles smolecule.com

In-depth Computational and Mechanistic Investigations to Guide Synthetic Innovations

A deeper understanding of reaction mechanisms and molecular properties is crucial for designing more efficient and selective synthetic routes. In-depth computational and mechanistic studies of this compound will be a key driver of future innovations.

Computational methods, such as Density Functional Theory (DFT), can be used to analyze the conformational landscape, tautomeric equilibria (keto-enol forms), and spectroscopic properties of β-ketoesters like this compound. researchgate.netresearchgate.net Such studies provide insights into the relative stabilities of different molecular forms and the nature of intramolecular interactions, like hydrogen bonding in the enol tautomer. researchgate.net This fundamental understanding helps predict reactivity and guide the choice of reaction conditions.

Mechanistic investigations clarify the pathways through which reactions occur. For instance, understanding that the alkylation of this compound proceeds via an enolate intermediate is fundamental to controlling the reaction's outcome. Kinetic modeling, such as the development of Langmuir-Hinshelwood-Hougen-Watson (LHHW) models for related catalytic processes, can provide a quantitative description of the reaction mechanism and help optimize process parameters for industrial-scale synthesis. acs.org These theoretical and mechanistic insights are invaluable for troubleshooting existing methods and for the rational design of new catalysts and synthetic protocols.

Investigation of Bio-Derived and Renewable Feedstocks for this compound Synthesis

Aligning chemical manufacturing with global sustainability goals requires a shift from fossil-based feedstocks to renewable resources. d-nb.inforsc.org Future research will increasingly focus on sourcing the precursors for this compound, primarily ethyl acetoacetate and a benzylating agent like benzyl (B1604629) alcohol or benzyl chloride, from bio-derived and renewable feedstocks. prepchem.com

The chemical industry is actively exploring the use of biomass (such as from wood/lignin (B12514952), cellulose (B213188), or oils) and even CO2 as primary carbon sources. d-nb.inforsc.org While direct synthesis from biomass is complex, research into the valorization of biomass-derived platform molecules is a promising direction. For example, processes are being developed to convert lignin depolymerization products or sugars into valuable chemical building blocks. rug.nl It is conceivable that future pathways could produce benzyl alcohol or related aromatic compounds from lignin, and ethyl acetoacetate from bio-ethanol and other C2/C4 platforms derived from fermentation.

Chemo-enzymatic cascade reactions, which combine chemical catalysts and biocatalysts, are particularly powerful for converting bio-based feedstocks into valuable products. rug.nl For example, biocatalysts like alcohol dehydrogenases are used to reduce biomass-derived aldehydes, which can then be acylated to form esters. rug.nl Applying these principles could lead to a fully renewable production pipeline for this compound, significantly reducing the carbon footprint of its synthesis.

Q & A

Q. Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight220.26 g/mol
Boiling Point284°C (lit.)
Density (25°C)1.036 g/mL
LogP1.997
SolubilityInsoluble in water

Basic: What analytical techniques are critical for resolving structural ambiguities in this compound?

  • GC-MS : Identifies fragmentation patterns and confirms molecular ion peaks (e.g., m/z 220 for [M]⁺) .
  • FT-IR : Detects carbonyl stretches (C=O at ~1730 cm⁻¹) and ester linkages (C-O at ~1250 cm⁻¹) .
  • Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is attempted .

Advanced: How does this compound serve as a precursor in phenylacetone synthesis, and what mechanistic insights are critical?

This compound undergoes acid-catalyzed hydrolysis followed by decarboxylation to yield phenylacetone. The reaction mechanism involves keto-enol tautomerism, with the β-keto ester intermediate stabilizing enolate formation. GC-MS tracking of intermediates is essential to optimize yield and minimize side products (e.g., dimerization) .

Advanced: What challenges arise in scaling up its synthesis for anti-pyrrole alkaloid libraries, and how are they mitigated?

Key challenges include:

  • Isomer formation : The benzyl group introduces steric hindrance, leading to E/Z isomerism. Low-temperature alkylation (−10°C) reduces byproducts .
  • Reproducibility : Batch-to-batch variability is minimized using anhydrous solvents and controlled addition rates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired product .

Advanced: How do researchers address discrepancies in reported physical properties (e.g., molecular weight, CAS registry)?

Discrepancies (e.g., incorrect CAS 20-79-1 in ) are resolved through cross-referencing authoritative databases (e.g., NIST, PubChem) and validating via independent synthesis . Consensus data (CAS 620-79-1, MW 220.26) are prioritized .

Methodological: What steps ensure reproducibility in kinetic studies of its metabolic pathways?

  • Stable isotope labeling : ¹³C-labeled this compound tracks metabolic fate in fibroblast studies .
  • LC-MS/MS : Quantifies metabolites (e.g., 3-oxo-2-benzylbutanoate) with high sensitivity .
  • Negative controls : Confirm non-enzymatic degradation under experimental conditions .

Data Analysis: How are statistical contradictions in experimental data (e.g., p-value significance) interpreted?

In metabolic studies (e.g., p = 8.84×10⁻¹⁰ ), Bonferroni correction adjusts for multiple comparisons. Biological relevance is confirmed via pathway enrichment analysis (e.g., folate cycle disruption) and dose-response validation.

Advanced: What strategies optimize enantioselective synthesis to avoid racemic mixtures?

  • Chiral auxiliaries : (R)-BINOL derivatives induce asymmetry during alkylation.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
  • Circular Dichroism (CD) : Monitors enantiomeric excess (ee > 98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.